Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700678
InChI: InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22)/t15-,16+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13700678

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-1-benzyl-3-cyanopiperidin-4-yl]carbamate
Standard InChI InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22)/t15-,16+/m1/s1
Standard InChI Key BFTGPOIQJWKWKB-CVEARBPZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCN(C[C@H]1C#N)CC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2

Introduction

Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. It is classified as a carbamate derivative, specifically a piperidine derivative, which is a six-membered nitrogen-containing heterocycle. The compound's molecular formula is C18H25N3O2, and its molecular weight is approximately 315.4 g/mol .

Synthesis and Reaction Conditions

The synthesis of Cis-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester involves several steps, typically starting with the preparation of a piperidine derivative. Key reagents and conditions such as temperature, solvent choice, and reaction time are crucial for optimizing the yield and purity of the final product.

Biological Activity and Applications

This compound is noted for its potential biological activities, particularly as a modulator of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids like anandamide. By inhibiting FAAH, the compound may increase levels of these endogenous cannabinoids, leading to enhanced analgesic effects and potential therapeutic applications in pain and inflammation management.

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator